molecular formula C9H28O3Si4 B3068643 (Methylhydrosiloxane)-dimethylsiloxane copolymer CAS No. 68037-59-2

(Methylhydrosiloxane)-dimethylsiloxane copolymer

Cat. No. B3068643
CAS RN: 68037-59-2
M. Wt: 296.66 g/mol
InChI Key: JFYVSVZSPWHVHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Siloxane polymer was synthesized by a copolymerization reaction . The synthesis conditions of the silicone polymer were optimized using a Box–Behnken design, and the yield from the process was considered as an evaluation criterion in the screening of the synthesis process .


Molecular Structure Analysis

From the optimized geometry of the coumarin-containing graft copolymer, atomic charge distributions, molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals (FMOs) and thermodynamic properties such as entropy, enthalpy and specific heat capacity have been calculated theoretically .


Chemical Reactions Analysis

Polyurethane was first developed through basic diisocyanate polyaddition reactions . The physical properties of a polymer such as its strength and flexibility depend on chain length, side groups present, branching, and cross-linking .


Physical And Chemical Properties Analysis

The influences of PVB content, modification of OH group in PVB, concentration of polymerizable groups, and molecular weight of PVB on the foldability and physical properties such as transparency, mechanical properties, surface hardness of the resulting PVB/PMMA graft copolymers were investigated .

Scientific Research Applications

Phenol Recovery

(Methylhydrosiloxane)-dimethylsiloxane copolymers, when supported on polypropylene microporous flat sheet membranes, have been investigated for phenol recovery from aqueous phases. These copolymers showed enhanced phenol permeation, which varied with the porosity of the support films, the molecular composition of the copolymer, and flow rates of the phases involved (Jaber, Ali, & Yahaya, 2005).

Surface Analysis and Fouling Behavior

A study on poly(methyl methacrylate)-g-poly(dimethylsiloxane) copolymers, which includes dimethylsiloxane as a part, revealed their dynamic contact angle behavior and hydrophilic surface transformation in water. These copolymers' fouling and release behavior were evaluated, demonstrating their potential in applications related to surface properties and interactions with aquatic environments (Meraa et al., 1999).

Gas Sensing Applications

A recent development in polysiloxanes is a copolymer designed for gas sensors, exhibiting high hydrogen bond acidity. This material, poly(dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane), shows promising characteristics for acoustoelectric transducer-based gas sensors (Grabka et al., 2022).

Low Dielectric Materials

Methylsilsesquioxane-Dimethylsiloxane copolymers synthesized through a sol-gel process have been investigated for applications as low dielectric materials. These copolymers aim to improve the brittleness of methylsilsesquioxane alone and have been analyzed for their structural and thermal properties (Lee et al., 2001).

Thermal Stability

Studies focusing on the thermal stability of dimethylsiloxane homo- and copolymers, including (methylhydrosiloxane)-dimethylsiloxane, indicate that these materials are thermally less stable than all-methyl polysiloxanes. This insight is crucial for applications where thermal resistance is a key factor (Jovanovic et al., 1998).

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

Strategies such as polymer post-functionalization, self-assembly of oligomers, liquid crystals, and random copolymers, or incorporation of artificial/natural channels within block copolymer materials are future directions with the potential to overcome current limitations with respect to separation size .

properties

IUPAC Name

dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYVSVZSPWHVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a slight odor; [Wacker Silicones MSDS]
Record name Siloxanes and Silicones, di-Me, Me hydrogen
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Product Name

CID 59934528

CAS RN

68037-59-2
Record name Siloxanes and Silicones, di-Me, Me hydrogen
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Record name Siloxanes and Silicones, di-Me, Me hydrogen
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Methylhydrosiloxane)-dimethylsiloxane copolymer
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Citations

For This Compound
380
Citations
SA Klasner, EC Metto, GT Roman, CT Culbertson - Langmuir, 2009 - ACS Publications
… This prepolymer can be subsequently cross-linked into an elastomer in a second hydrosilylation reaction involving a methylhydrosiloxane−dimethylsiloxane copolymer, forming a …
Number of citations: 34 pubs.acs.org
M Li, J Huang, T Li - Journal of Chromatography A, 2008 - Elsevier
… diproline chiral selectors in the separation of racemic compounds in HPLC, we chemically bonded the diproline chiral selector to a methylhydrosiloxane–dimethylsiloxane copolymer to …
Number of citations: 32 www.sciencedirect.com
J Goff, B Arkles - Soc. Biomater, 2013 - abstracts.biomaterials.org
Methods: Vinyl terminated polydimethylsiloxane (DMSV31), methylhydrosiloxane-dimethylsiloxane copolymer (HMS-301), platinum-divinyltetramethyldisiloxane catalyst (Karstedt …
Number of citations: 1 abstracts.biomaterials.org
G Deshpande, ME Rezac - Polymer Degradation and Stability, 2001 - Elsevier
… The polymer consisted of a 10/1 ratio of the vinyl-terminated polymer and a methylhydrosiloxane-dimethylsiloxane copolymer (20–25% methylhydrosiloxane content) as curing …
Number of citations: 108 www.sciencedirect.com
Y Hotta, K Komatsu, FW Wang - Journal of applied polymer …, 2009 - Wiley Online Library
… The hydrosilation-curable silicones consisted of a vinyl-terminated polydimethylsiloxane prepolymer, a methylhydrosiloxane-dimethylsiloxane copolymer, and an inhibitor, 1,3-…
Number of citations: 4 onlinelibrary.wiley.com
M Grabka, P Kula, M Szala, K Jasek, M Czerwiński - Polymers, 2022 - mdpi.com
… functional substituent 4-(but-3-en-1-yloxy)-2,3-difluorophenol, and the post-polymerization functionalization of the polysiloxane chain (methylhydrosiloxane-dimethylsiloxane copolymer) …
Number of citations: 9 www.mdpi.com
E Jabłońska-Stencel, W Pakieła… - Archives of Metallurgy …, 2018 - yadda.icm.edu.pl
… Therefore, the aim of this study was to investigate the impact of crosslinker (trimethylsiloxy terminated methylhydrosiloxane-dimethylsiloxane copolymer) and silicafiller concentrations …
Number of citations: 1 yadda.icm.edu.pl
J Pionteck, VB Sadhu, L Jakisch, P Pötschke… - Polymer, 2005 - Elsevier
… Our goal was to synthesize a modified methylhydrosiloxane–dimethylsiloxane copolymer having 2-oxazoline and 2-oxazinone groups in the side chain and still containing Si–H groups …
Number of citations: 27 www.sciencedirect.com
MD Skowronska‐Ptasinska… - Angewandte …, 2002 - Wiley Online Library
… The first step of the hydrosilylation of 2 with the methylhydrosiloxane–dimethylsiloxane copolymer HMS-301 can be monitored by 1 H NMR and 13 C NMR spectroscopy. Already half an …
Number of citations: 78 onlinelibrary.wiley.com
Y Hotta, K Komatsu, FW Wang - 2021 - nist.gov
… The HCS consisted of 74.9 % mass fraction of vinyl terminated polydimethylsiloxane (DV-PDMS), methylhydrosiloxane-dimethylsiloxane copolymer (25.0 %, 2,000 g/mol molecular mass…
Number of citations: 2 www.nist.gov

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